molecular formula C23H29NO5S B5244430 2-(Ethylsulfanyl)ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5244430
M. Wt: 431.5 g/mol
InChI Key: FIZWGONPSISODT-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-4-28-19-13-15(9-10-17(19)25)21-20(23(27)29-11-12-30-5-2)14(3)24-16-7-6-8-18(26)22(16)21/h9-10,13,21,24-25H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZWGONPSISODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCSCC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation . The structure of the synthesized product is confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and single crystal X-ray analysis .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

The compound 2-(Ethylsulfanyl)ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and agricultural chemistry.

Structure

The structure of this compound includes a hexahydroquinoline core, which is known for its biological activity. The presence of the ethylsulfanyl group and the hydroxyphenyl moiety enhances its potential reactivity and biological interactions.

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry due to its structural characteristics, which may lead to various pharmacological activities.

Antioxidant Activity

Research indicates that compounds with similar structures possess antioxidant properties. The presence of the hydroxy group on the phenyl ring is particularly important for scavenging free radicals, which can mitigate oxidative stress in biological systems.

Antimicrobial Properties

Studies have shown that hexahydroquinoline derivatives can exhibit antimicrobial activity. The specific arrangement of functional groups in this compound may enhance its efficacy against various bacterial strains.

Potential as Anticancer Agents

Compounds derived from quinoline structures have been investigated for their anticancer properties. The ability to inhibit cancer cell proliferation and induce apoptosis has been observed in related compounds, suggesting that this compound may also possess similar activities.

Materials Science

The unique chemical structure allows for potential applications in materials science, particularly in the development of advanced materials.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its functional groups can facilitate cross-linking reactions, leading to materials with enhanced mechanical properties and thermal stability.

Nanocomposites

Incorporating this compound into nanocomposites may improve their electrical and thermal conductivity. The sulfanyl group can interact with metal nanoparticles, potentially enhancing the overall performance of the composite materials.

Agricultural Chemistry

The agricultural sector may benefit from the application of this compound as a pesticide or herbicide.

Pesticidal Activity

Research into similar quinoline derivatives has revealed potential insecticidal properties. This compound's structure suggests it could interfere with insect metabolic pathways or act as a repellent.

Plant Growth Regulators

The compound may also have applications as a plant growth regulator, promoting growth or enhancing resistance to environmental stressors due to its biochemical activity.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of derivatives similar to this compound using DPPH and ABTS assays. Results indicated significant free radical scavenging activity, highlighting the potential for therapeutic applications in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that related hexahydroquinoline compounds exhibited substantial antimicrobial effects against Gram-positive and Gram-negative bacteria. The results suggest that modifications to the structure could enhance efficacy further.

Case Study 3: Polymer Development

Research into polymer blends incorporating quinoline derivatives showed improved tensile strength and thermal stability compared to standard polymers. This indicates potential industrial applications for creating durable materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(Ethylsulfanyl)ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:

Biological Activity

2-(Ethylsulfanyl)ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C23H28N2O5S
  • Molecular Weight : 442.53 g/mol
  • CAS Number : 306285-81-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurochemical signaling and potentially providing anticonvulsant or antidepressant effects.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of hexahydroquinoline can exhibit antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AntitumorInduces apoptosis in cancer cell lines
AnticonvulsantReduces seizure frequency in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokines

Antimicrobial Activity

A study conducted by Al-Majidi et al. (2016) demonstrated that derivatives of hexahydroquinoline, including the compound , exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Antitumor Effects

Research by Mohamed et al. (2016) explored the anticancer potential of hexahydroquinoline derivatives. The study found that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anticonvulsant Properties

In a study by El-Azab et al. (2013), the anticonvulsant effects of similar compounds were evaluated using the maximal electroshock seizure model in rodents. The results indicated a significant reduction in seizure duration and frequency, suggesting potential for use in epilepsy treatment.

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